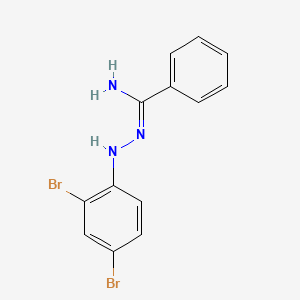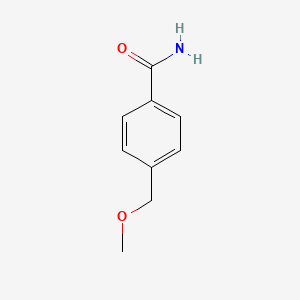![molecular formula C10H10BrNO3S B7554408 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid, also known as BTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTCA is a derivative of 3-bromothiophene-2-carboxylic acid, which is a heterocyclic compound that contains a thiophene ring. The cyclopropylamino group in BTCA makes it a potential candidate for use in drug discovery and development.
Mecanismo De Acción
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid acts as a competitive inhibitor of HDAC, binding to the enzyme's active site and preventing it from deacetylating histone proteins. This leads to an increase in the acetylation of histones, which can result in changes in gene expression.
Biochemical and Physiological Effects:
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. Additionally, 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid in lab experiments is its specificity for HDAC inhibition. This allows for more targeted effects on gene expression and cellular processes. However, one limitation is the potential for off-target effects, as HDACs are involved in many cellular processes beyond gene expression regulation.
Direcciones Futuras
There are several potential future directions for research on 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid. One area of interest is the development of 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid derivatives with improved potency and selectivity for HDAC inhibition. Another area of interest is the investigation of 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid's effects on epigenetic modifications beyond histone acetylation, such as DNA methylation. Additionally, 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid could be studied for its potential applications in combination therapy with other drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid can be synthesized through a multistep process that involves the reaction of 3-bromothiophene-2-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid has been studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been studied as potential treatments for cancer, neurodegenerative diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
2-[(3-bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c11-7-3-4-16-9(7)10(15)12(5-8(13)14)6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGSYXVWZKWBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-4-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554342.png)
![4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B7554358.png)
![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
